ethyl (2Z)-3,4-dimethyl-2-{[4-(morpholine-4-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate
Description
Ethyl (2Z)-3,4-dimethyl-2-{[4-(morpholine-4-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate is a synthetic heterocyclic compound featuring a 2,3-dihydro-1,3-thiazole core substituted with a morpholine-4-sulfonyl benzoyl group and an ethyl ester moiety. The compound’s stereochemistry (Z-configuration at the imino bond) and conformational rigidity are critical to its bioactivity, as confirmed by X-ray crystallography studies using programs like SHELXL .
Properties
IUPAC Name |
ethyl 3,4-dimethyl-2-(4-morpholin-4-ylsulfonylbenzoyl)imino-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6S2/c1-4-28-18(24)16-13(2)21(3)19(29-16)20-17(23)14-5-7-15(8-6-14)30(25,26)22-9-11-27-12-10-22/h5-8H,4,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRAZFHPGZDFKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)S1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-3,4-dimethyl-2-{[4-(morpholine-4-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone, under acidic or basic conditions.
Introduction of the Benzoyl Imino Group: The benzoyl imino group is introduced through a condensation reaction between a benzoyl chloride derivative and an amine.
Attachment of the Morpholine Sulfonyl Group: The morpholine sulfonyl group is attached via a nucleophilic substitution reaction, where morpholine reacts with a sulfonyl chloride derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-3,4-dimethyl-2-{[4-(morpholine-4-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the imino group to an amine or reduce the thiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the thiazole ring or the benzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or reduced thiazole derivatives.
Scientific Research Applications
Ethyl (2Z)-3,4-dimethyl-2-{[4-(morpholine-4-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl (2Z)-3,4-dimethyl-2-{[4-(morpholine-4-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can affect various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of dihydrothiazole derivatives with substituted aryl and sulfonyl groups. Below is a detailed comparison with three structurally analogous compounds, focusing on synthesis, crystallography, and functional properties.
Structural Analog 1: 4-(4-Chlorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole (Compound 4)
- Synthesis : Synthesized in high yield (82%) via cyclocondensation, crystallized from dimethylformamide (DMF) .
- Crystallography : Triclinic (P 1̄ symmetry) with two independent molecules per asymmetric unit. One fluorophenyl group is perpendicular to the planar core, introducing steric hindrance .
Structural Analog 2: Ethyl 5-[4-(dimethylamino)phenyl]-7-methyl-2-[(2-methylindol-3-yl)methylene]-3-oxo-4,5-dihydro-1,3-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Synthesis : Prepared via multicomponent reactions, yielding a fused thiazolo-pyrimidine system .
- Functional Groups: Incorporates an indole-derived methylene group and a dimethylaminophenyl substituent.
- Key Difference : The pyrimidine ring and indole group enhance π-π stacking interactions, unlike the morpholine-sulfonyl group in the target compound, which favors hydrogen bonding .
Structural Analog 3: Isorhamnetin-3-O-glycoside (Flavonoid Derivative)
- Natural Source : Isolated from Zygophyllum fabago roots .
- Spectroscopy : Characterized by UV (λ_max = 254 nm) and NMR (δ 6.8–7.4 ppm for aromatic protons) .
- Key Difference: As a flavonoid glycoside, it lacks the thiazole core and synthetic sulfonyl groups, resulting in distinct pharmacokinetic profiles (e.g., higher oral bioavailability but lower metabolic stability).
Data Tables for Comparative Analysis
Table 2: Functional and Bioactive Properties
Research Findings and Implications
- Crystallographic Trends : The target compound’s planar thiazole core contrasts with the puckered conformations observed in Compound 4, which arise from steric interactions between fluorophenyl groups .
- Bioactivity Drivers : While the thiazolo-pyrimidine analog leverages indole-mediated DNA intercalation , the target compound’s morpholine-sulfonyl group may enhance target binding via sulfonyl-oxygen hydrogen bonds, as seen in kinase inhibitors .
- Similarity Assessment : Computational similarity metrics (e.g., Tanimoto coefficient) may classify these compounds as structurally distinct due to divergent substituents, despite shared thiazole cores .
Biological Activity
Ethyl (2Z)-3,4-dimethyl-2-{[4-(morpholine-4-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a thiazole ring and various functional groups that contribute to its biological activity. Its molecular formula is C₁₈H₂₄N₄O₄S, with a molecular weight of approximately 396.47 g/mol. The presence of a morpholine group and a sulfonyl moiety enhances its solubility and reactivity.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₂₄N₄O₄S |
| Molecular Weight | 396.47 g/mol |
| Key Functional Groups | Thiazole, Morpholine, Sulfonyl |
| Solubility | High (due to morpholine and sulfonyl) |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of thiazole derivatives, including the compound . Thiazoles are known for their ability to inhibit various cancer cell lines by interfering with mitotic processes.
- Mechanism of Action : The compound may inhibit the HSET (KIFC1) protein, which is crucial for centrosome clustering in cancer cells. By disrupting this process, the compound can induce multipolar spindle formation, leading to cell death in centrosome-amplified cancer cells .
Antimicrobial Properties
Thiazole derivatives have also shown promising antimicrobial activity. Research indicates that compounds with similar structures exhibit significant inhibition against various bacterial strains.
- Case Study : A study demonstrated that derivatives bearing thiazole moieties exhibited antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans. The presence of halogen atoms on the phenyl ring significantly enhanced antibacterial potency .
Cytotoxicity Studies
In vitro cytotoxicity assays are essential for evaluating the safety profile of new compounds. This compound has been tested against various human tumor cell lines.
- Findings : The compound exhibited selective cytotoxicity towards specific cancer cell lines while showing lower toxicity to normal cells. This selectivity is crucial for developing effective anticancer therapies with minimal side effects .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is vital for drug design. Modifications in the thiazole ring or substituents can significantly impact the biological efficacy of the compound.
Q & A
Q. How can X-ray crystallography be utilized to confirm the stereochemistry of the (2Z)-configured imino group?
- Methodology : Grow single crystals via slow evaporation of a saturated DMSO/ethanol solution. Resolve the crystal structure to determine bond lengths and angles, which distinguish Z/E isomers. Compare with DFT-optimized geometries for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
